5-bromo-N-(2-methylbenzyl)nicotinamide
Description
5-Bromo-N-(2-methylbenzyl)nicotinamide is a nicotinamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and a 2-methylbenzyl group attached via an amide linkage. This compound belongs to a broader class of nicotinamide analogs, which are pivotal in biochemical systems due to their structural resemblance to nicotinamide adenine dinucleotide (NAD+/NADH) cofactors. These cofactors are essential in redox reactions and enzyme catalysis .
The synthesis of this compound typically involves condensation reactions between 5-bromonicotinic acid derivatives and substituted benzylamines (e.g., 2-methylbenzylamine) under optimized conditions, as demonstrated in protocols yielding 79% purity and >99% LC-MS purity . Its structural and functional attributes make it a candidate for pharmacological studies, particularly in receptor modulation (e.g., kappa opioid receptors) and enzyme inhibition .
Properties
Molecular Formula |
C14H13BrN2O |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
5-bromo-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-4-2-3-5-11(10)8-17-14(18)12-6-13(15)9-16-7-12/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
XAVLTDUUCOCZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs of 5-bromo-N-(2-methylbenzyl)nicotinamide and their substituent-driven differences:
Key Observations :
- Bromine : Universally enhances electrophilicity and binding to hydrophobic pockets in proteins.
- N-Substituents : The 2-methylbenzyl group (original compound) offers balanced lipophilicity, whereas fluorinated or pyridinyl groups (e.g., 4-fluorobenzyl, 5-methylpyridinyl) modulate electronic properties and target selectivity.
- Polar Groups : Hydroxymethyl or methoxy-methyl substituents (e.g., N-methoxy-N-methyl) improve aqueous solubility but may reduce blood-brain barrier penetration .
Key Insights :
- Condensation Reactions : Direct amidation (e.g., with benzylamines) achieves higher yields (>75%) compared to cross-coupling reactions (50–65%) .
- Catalytic Methods : Palladium-mediated Suzuki couplings, while versatile for introducing aryl/heteroaryl groups, require stringent conditions (e.g., argon atmosphere, high temperatures) and result in moderate yields .
Physicochemical and Analytical Properties
Analytical data from UPLC-MS/MS and NMR studies reveal distinct profiles:
| Compound | NMR Shifts (δ, ppm) | MS (m/z) | LogP | Solubility |
|---|---|---|---|---|
| 5-Bromo-N-(2-methylbenzyl)nicotinamide | 7.98 (s, ArH), 4.50 (s, CH2) | 367.9 [M−H]− | 2.8 | Low in H2O |
| 5-Bromo-N-(4-fluorobenzyl)nicotinamide | 7.13–7.34 (m, ArH), 4.50 (s, CH2) | 353.0 [M+H]+ | 2.5 | Moderate in MeOH |
| 5-Bromo-N-methoxy-N-methylnicotinamide | 3.30 (s, OCH3), 3.10 (s, NCH3) | 245.1 [M+H]+ | 1.2 | High in H2O |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
